molecular formula C12H20N2O5 B6226060 2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid CAS No. 1260423-64-0

2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid

Cat. No.: B6226060
CAS No.: 1260423-64-0
M. Wt: 272.3
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid is a synthetic organic compound characterized by its unique diazepane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the ketone group, potentially converting it to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of diazepane-containing molecules with biological targets. Its derivatives may serve as potential inhibitors or modulators of enzymatic activity.

Medicine

In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties. The diazepane ring is a common motif in drug design, and modifications of this structure can lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the synthesis of polymers and other materials with specific properties

Mechanism of Action

The mechanism by which 2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}propanoic acid
  • 2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}butanoic acid

Uniqueness

Compared to similar compounds, 2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid is unique due to its specific acetic acid moiety, which can influence its reactivity and interactions with other molecules. This structural feature can be exploited to develop derivatives with tailored properties for specific applications.

Properties

CAS No.

1260423-64-0

Molecular Formula

C12H20N2O5

Molecular Weight

272.3

Purity

95

Origin of Product

United States

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